7-Bromo-1-benzothiophene-2-carbonyl chloride
Overview
Description
7-Bromo-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS. It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-benzothiophene-2-carbonyl chloride typically involves the bromination of benzothiophene followed by the introduction of a carbonyl chloride group. One common method includes:
Bromination: Benzothiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.
Carbonylation: The brominated benzothiophene is then reacted with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Coupling Reactions: The bromine atom at the 7-position can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically employed under inert atmosphere conditions.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Biaryl Compounds: Resulting from coupling reactions involving the bromine atom.
Scientific Research Applications
7-Bromo-1-benzothiophene-2-carbonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of potential drug candidates, particularly in the synthesis of heterocyclic compounds with biological activity.
Materials Science: It is employed in the synthesis of organic semiconductors and other materials with electronic properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-benzothiophene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack, while the bromine atom enables cross-coupling reactions to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1-benzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
7-Bromo-1-benzothiophene-2-methyl ester: Contains a methyl ester group in place of the carbonyl chloride group.
Uniqueness
7-Bromo-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
7-bromo-1-benzothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEHTZMCHNATBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.